Pterisolic acid F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

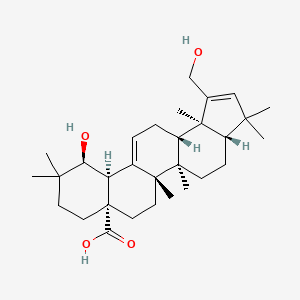

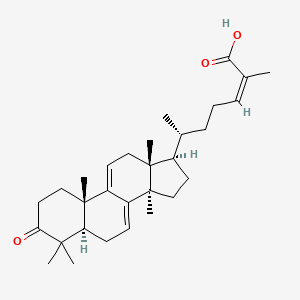

Pterisolic acid F is a natural product found in Pteris semipinnata with data available.

Applications De Recherche Scientifique

Pterisolic Acids A-F from Pteris Semipinnata : Pterisolic acids A-F were isolated from Pteris semipinnata, a fern species. These compounds are ent-15-oxokauran-19-oic acid derivatives, and their structures were determined through extensive spectroscopic studies and X-ray diffraction analysis. This research contributes to the understanding of the chemical diversity and potential biological activities of substances derived from ferns (Wang et al., 2011).

Pterisolic Acid B as an Nrf2 Activator : Pterisolic acid B, closely related to Pterisolic acid F, has been identified as an effective Nrf2 activator. This discovery is significant in the field of chemoprotective agents, particularly for minimizing chemotherapy side effects. The activation of the Nrf2 pathway is an emerging research area with broad attention from academia and the pharmaceutical industry (Dong et al., 2016).

New Hydroxylated ent-Kauranoic Acids from Pteris Semipinnata : This study identified new hydroxylated ent-kauranoic acids, including pterisolic acid G and H, from Pteris semipinnata. These compounds were evaluated for their cytotoxicity against various cancer cell lines, contributing to the exploration of natural products for potential anticancer applications (Qiu et al., 2016).

Mécanisme D'action

Target of Action

Pterisolic Acid F is an ent-kaurane diterpenoid The primary target of this compound is not explicitly mentioned in the available literature

Mode of Action

The exact mode of action of this compound is currently unknown. It is derived from ent-15-oxokauran-19-oic acid . The interaction of this compound with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

It is known that the genus pteris, from which this compound is derived, is a rich source of bioactive ent-kaurane diterpenoids . These compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated.

Analyse Biochimique

Biochemical Properties

Pterisolic acid F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme Keap1, which is involved in the regulation of the Nrf2 pathway . This interaction is significant as it can influence the cellular response to oxidative stress. Additionally, this compound has been found to exhibit inhibitory effects on certain enzymes, thereby modulating their activity and impacting various metabolic processes .

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly the Nrf2 pathway, which plays a pivotal role in cellular defense mechanisms against oxidative stress . Furthermore, this compound can modulate gene expression, leading to changes in the expression levels of genes involved in antioxidant responses. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. One of the primary targets of this compound is the Keap1 protein, which regulates the Nrf2 pathway . By binding to Keap1, this compound inhibits its activity, leading to the activation of Nrf2 and subsequent upregulation of antioxidant genes. Additionally, this compound can inhibit or activate other enzymes, thereby influencing various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant responses and modulating metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance antioxidant responses and improve cellular function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant responses. It interacts with enzymes such as Keap1, which regulates the Nrf2 pathway . This interaction leads to the activation of Nrf2 and subsequent upregulation of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative stress . Additionally, this compound can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within cells is crucial for its activity, as it needs to reach its target sites to modulate cellular processes effectively .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with proteins such as Keap1 . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to its specific compartments. The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its biochemical effects .

Propriétés

IUPAC Name |

(1R,4S,5R,9R,10R,13R,14S)-10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)/t12-,13-,16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXISWHCLDQHNE-XPDSNTSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)[C@@](C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;4-hydroxy-4-oxobut-2-enoate](/img/structure/B1151685.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1151688.png)